Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate
Description
Methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a pyrazine derivative featuring a methyl ester group at position 2, fluorine at position 3, methoxy at position 5, and chlorine at position 6. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. Pyrazine derivatives are widely studied due to their bioactivity, and the combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups in this compound may influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C7H6ClFN2O3 |
|---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6ClFN2O3/c1-13-6-4(8)10-3(5(9)11-6)7(12)14-2/h1-2H3 |
InChI Key |
NYDDZUYGSGBQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(N=C1Cl)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate typically involves the use of pyrazine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research and development laboratories for various applications. The production process involves precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrazine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while ester hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl in Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate () increases lipophilicity, whereas the target compound balances polarity with Cl, F, and OCH₃. Amino-substituted analogs (e.g., ) exhibit nucleophilic reactivity, contrasting with the electrophilic fluorine in the target compound.
Synthetic Pathways :
- Hydrolysis of methyl esters (e.g., conversion of Methyl 3-fluoropyrazine-2-carboxylate to 3-fluoropyrazine-2-carboxylic acid) is a common step in derivatization .
- Introducing multiple substituents (Cl, F, OCH₃) likely requires sequential halogenation and protection/deprotection strategies.
Reactivity and Applications :
Q & A
Q. 1.1. What are the key synthetic methodologies for Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate?
The synthesis typically involves multi-step functionalization of pyrazine cores. For example:
- Nucleophilic substitution : The chlorine atom at position 6 can be replaced using reagents like fluorinated sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) under mild conditions (20–25°C) in dichloromethane with triethylamine as a base .
- Esterification : Methoxy and carboxylate groups are introduced via alkylation or acid-catalyzed esterification. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like methyl 5-(bromomethyl) analogs .
Q. 1.2. How can the purity and structural identity of this compound be validated?
- Analytical techniques : Use HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase.
- Spectroscopic characterization :
Advanced Research Questions
Q. 2.1. How do electronic effects of substituents (Cl, F, OMe) influence regioselective reactions?
- Mechanistic insights : The electron-withdrawing fluorine at position 3 deactivates the pyrazine ring, directing electrophilic attacks to the less electron-deficient position 4. Computational DFT studies (e.g., Gaussian09) can model charge distribution and predict reactivity .
- Experimental validation : Compare reaction outcomes with analogs (e.g., Methyl 5-chloro-6-trifluoromethylpyrazine-2-carboxylate) to isolate substituent effects .
Q. 2.2. What strategies mitigate instability during long-term storage?
- Degradation pathways : Hydrolysis of the ester group is accelerated by moisture.
- Stabilization methods :
- Store under inert gas (argon) at -20°C in amber vials.
- Add desiccants (e.g., molecular sieves) to solid samples .
Q. 2.3. How can bioactivity studies be designed to explore its immunomodulatory potential?
- In vitro assays :
- Cytokine profiling : Treat murine macrophages (RAW 264.7) and measure TNF-α/IL-6 via ELISA.
- Dose-response curves : Use concentrations from 1–100 µM to determine IC values .
- Control compounds : Include structurally similar molecules (e.g., Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate) to isolate functional group contributions .
Q. 2.4. How do conflicting crystallography and NMR data for substituent positions arise?
- Case study : Discrepancies may stem from dynamic effects in solution (e.g., rotational barriers of methoxy groups) versus static crystal structures.
- Resolution : Combine NMR chemical shifts with X-ray diffraction (e.g., synchrotron data) to reconcile differences .
Methodological Challenges and Solutions
Q. 3.1. Optimizing reaction yields in halogenation steps
- Problem : Low yields (<40%) in fluorination due to competing side reactions.
- Solution :
- Use anhydrous solvents (e.g., DMF) and slow reagent addition.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Q. 3.2. Resolving overlapping peaks in chromatographic analysis
- Problem : Co-elution of byproducts (e.g., dechlorinated analogs).
- Solution :
Comparative Analysis with Analogous Compounds
Data Contradictions and Interpretation
- Example : Conflicting reports on antibacterial efficacy (MIC = 8 µg/mL vs. 32 µg/mL).
- Root cause : Strain-specific resistance (e.g., Gram-negative vs. Gram-positive).
- Resolution : Standardize testing using CLSI guidelines and ATCC reference strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
